2-Chloro-2,3,4-trimethylpentane
Description
2-Chloro-2,4,4-trimethylpentane (CAS RN: 6111-88-2) is a tertiary chloroalkane with the molecular formula C₈H₁₇Cl and a molecular weight of 148.674 g/mol . It is synthesized via methods involving distillation and purification steps, such as double distillation from calcium hydride (CaH₂), and its structure is confirmed by ¹H NMR spectroscopy . This compound is widely utilized as an initiator in cationic polymerization reactions, particularly for monomers like isobutylene (IB) and styrenes, due to its stability and controlled reactivity .
Properties
Molecular Formula |
C8H17Cl |
|---|---|
Molecular Weight |
148.67 g/mol |
IUPAC Name |
2-chloro-2,3,4-trimethylpentane |
InChI |
InChI=1S/C8H17Cl/c1-6(2)7(3)8(4,5)9/h6-7H,1-5H3 |
InChI Key |
ZMRVSPKOHPSJEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C(C)(C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-2,3,4-trimethylpentane typically involves the chlorination of 2,3,4-trimethylpentane. This reaction can be carried out using chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom. The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through large-scale chlorination processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-2,3,4-trimethylpentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines, leading to the formation of alcohols, ethers, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) are commonly used.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are employed.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed:
Substitution Reactions: Alcohols, ethers, or amines.
Elimination Reactions: Alkenes.
Oxidation and Reduction Reactions: Various oxidized or reduced derivatives depending on the specific reaction conditions.
Scientific Research Applications
2-Chloro-2,3,4-trimethylpentane finds applications in various fields of scientific research, including:
Chemistry: It is used as a starting material or intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving the interaction of chloroalkanes with biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Research into the potential therapeutic applications of chloroalkanes, including their use as precursors for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-2,3,4-trimethylpentane primarily involves its reactivity as an alkyl halide. The chlorine atom, being electronegative, creates a polar bond with the carbon atom, making the carbon susceptible to nucleophilic attack. This reactivity underlies its participation in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and conditions employed.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Derivatives
Table 1: Structural and Physicochemical Comparison
Reactivity and Stability
Tertiary vs. Primary Chlorides :
- 2-Chloro-2,4,4-trimethylpentane (tertiary) exhibits high stability due to hyperconjugation and steric hindrance, making it ideal for controlled cationic polymerization. It forms stable carbocations that initiate chain growth without premature termination .
- 1-Chloro-2,4,4-trimethylpentane (primary) is less stable, with faster decomposition rates, limiting its utility in polymerization .
Performance in Polymerization
Table 2: Polymerization Efficiency
- TMPCl vs. CumCl :
- Co-catalyst Dependency :
Research Findings and Industrial Relevance
Controlled Polymerization :
Block Copolymer Synthesis :
- TMPCl-initiated systems have been used to synthesize poly(styrene-<i>b</i>-isobutylene-<i>b</i>-styrene) , a thermoplastic elastomer with industrial applications .
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